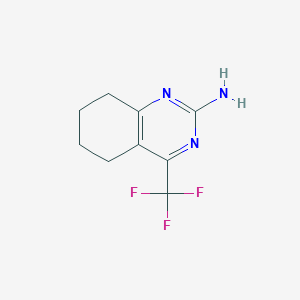

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGLGUYFUNFDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348745 | |

| Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256954-38-8 | |

| Record name | 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. Drawing from established synthetic methodologies and the known pharmacological profiles of related compounds, this document serves as a technical resource for researchers engaged in drug discovery and development.

Chemical Identity and Properties

This compound is a fluorinated heterocyclic compound belonging to the tetrahydroquinazoline class. The presence of a trifluoromethyl group at the 4-position and an amino group at the 2-position of the tetrahydroquinazoline scaffold suggests its potential as a pharmacologically active agent.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 256954-38-8 |

| Molecular Formula | C₉H₁₀F₃N₃ |

| Molecular Weight | 217.19 g/mol [1] |

| IUPAC Name | This compound |

Physicochemical Properties:

Synthesis and Manufacturing

A definitive, step-by-step synthesis protocol for this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of substituted quinazolines and their subsequent reduction. A likely two-step synthetic pathway is proposed below.

Step 1: Synthesis of 2-Amino-4-(trifluoromethyl)quinazoline

The initial step involves the construction of the aromatic 2-amino-4-(trifluoromethyl)quinazoline core. A common method for this involves the condensation, cyclization, chlorination, and subsequent amination reactions starting from a suitable anthranilamide derivative. A general procedure for the synthesis of 4-amino-2-trifluoromethyl quinazoline derivatives starts with 2-aminobenzamide[2].

Experimental Protocol: Synthesis of 2-Amino-4-(trifluoromethyl)quinazoline (Proposed)

-

Step 1a: Condensation and Cyclization: React 2-aminobenzamide with a trifluoroacetic acid equivalent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride) to form a 2-(trifluoroacetamido)benzamide intermediate. Subsequent cyclization, which can be promoted by heat or a dehydrating agent, would yield 2-(trifluoromethyl)quinazolin-4(3H)-one.

-

Step 1b: Chlorination: The resulting quinazolinone is then chlorinated, typically using a reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to produce 4-chloro-2-(trifluoromethyl)quinazoline.

-

Step 1c: Amination: The 4-chloro substituent is then displaced by an amino group through nucleophilic aromatic substitution. This is typically achieved by reacting the chloroquinazoline with ammonia in a suitable solvent.

Step 2: Reduction of 2-Amino-4-(trifluoromethyl)quinazoline to this compound

The second key step is the reduction of the aromatic quinazoline ring to the corresponding tetrahydroquinazoline. Catalytic hydrogenation is a common and effective method for this transformation. The presence of the amino group is generally compatible with this reduction method.

Experimental Protocol: Reduction of 2-Amino-4-(trifluoromethyl)quinazoline (Proposed)

-

Catalyst Selection: A platinum or palladium-based catalyst, such as platinum oxide (PtO₂) or palladium on carbon (Pd/C), is typically employed for the hydrogenation of quinazoline rings.

-

Reaction Conditions: The 2-amino-4-(trifluoromethyl)quinazoline is dissolved in a suitable solvent, such as ethanol or acetic acid, and subjected to hydrogen gas under pressure in the presence of the catalyst. The reaction progress is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the final this compound.

Diagram 1: Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of the target compound.

Potential Biological Activity and Mechanism of Action

While the specific biological activity of this compound has not been extensively reported, the broader class of 2,4-diamino-5,6,7,8-tetrahydroquinazolines has been investigated as inhibitors of dihydrofolate reductase (DHFR)[3]. DHFR is a crucial enzyme in the synthesis of purines, thymidylate, and certain amino acids, making it a well-established target for anticancer and antimicrobial drugs.

Mechanism of Action (Hypothesized):

It is hypothesized that this compound may act as a DHFR inhibitor. The tetrahydroquinazoline scaffold can mimic the binding of the natural substrate, dihydrofolic acid, to the active site of the DHFR enzyme. The trifluoromethyl group at the 4-position can enhance binding affinity and improve pharmacokinetic properties such as metabolic stability and cell permeability.

Diagram 2: Hypothesized DHFR Inhibition Pathway

Caption: Inhibition of DHFR by the target compound disrupts DNA synthesis.

Spectroscopic Analysis (Predicted)

No experimental spectroscopic data for this compound is currently available. However, based on its structure, the following characteristic signals can be predicted:

-

¹H NMR:

-

Signals corresponding to the protons on the tetrahydro-fused ring (positions 5, 6, 7, and 8) would be expected in the aliphatic region.

-

A broad singlet for the amino group (NH₂) protons.

-

The chemical shifts of the protons on the tetrahydro ring will be influenced by the adjacent aromatic system and the trifluoromethyl group.

-

-

¹³C NMR:

-

A quartet for the trifluoromethyl carbon, showing coupling with the fluorine atoms.

-

Signals for the carbons of the tetrahydroquinazoline ring system.

-

The carbon attached to the amino group and the carbon bearing the trifluoromethyl group would have distinct chemical shifts.

-

-

¹⁹F NMR:

-

A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) would be expected at m/z 217.19.

-

Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the tetrahydro ring.

-

Safety and Handling

Specific safety and handling information for this compound is not available. As with any research chemical with unknown toxicological properties, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly as potential DHFR inhibitors. The proposed synthetic route provides a viable starting point for its preparation and subsequent biological evaluation. Further research is warranted to elucidate its precise chemical properties, optimize its synthesis, and fully characterize its pharmacological profile. The exploration of its activity against various cancer cell lines and microbial strains could reveal its therapeutic potential.

References

-

ChemBK. This compound - Physico-chemical Properties. Available from: [Link]

-

Liu K, et al. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal. 2022. Available from: [Link]

-

Rosowsky A, et al. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Journal of Medicinal Chemistry. 1995. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives [journal11.magtechjournal.com]

- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine: A Scaffold of Therapeutic Interest

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While specific data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information on its core chemical identity, predicted physicochemical properties, and potential therapeutic applications by drawing parallels with structurally related quinazoline derivatives. The strategic incorporation of a trifluoromethyl group suggests a design aimed at enhancing metabolic stability and biological activity, positioning this compound as a valuable scaffold for drug discovery, particularly in oncology and infectious diseases. This document outlines a plausible synthetic pathway, discusses potential mechanisms of action, and provides protocols for characterization and biological evaluation based on established methodologies for analogous compounds.

Introduction and Chemical Identity

This compound belongs to the class of tetrahydroquinazolines, a group of bicyclic heterocyclic compounds that are well-represented in pharmacologically active molecules. The quinazoline core is a privileged scaffold in drug discovery, known to interact with a variety of biological targets. The defining features of the title compound are the 2-amino group, which can act as a key hydrogen bond donor and acceptor, and the electron-withdrawing trifluoromethyl group at the 4-position, which can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability.

CAS Number: 256954-38-8

Molecular Formula: C₉H₁₀F₃N₃

Molecular Weight: 217.19 g/mol

Physicochemical Properties (Predicted)

| Property | Value | Source |

| XlogP | 2.0 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| pKa (most basic) | 5.5 (Predicted) | ChemAxon |

Synthesis and Characterization

While a specific, detailed synthesis of this compound (CAS 256954-38-8) is not extensively documented in peer-reviewed literature, a plausible and efficient synthetic route can be extrapolated from established methods for the synthesis of related 2-amino-5,6,7,8-tetrahydroquinazolines. A common and effective strategy involves the cyclocondensation of a suitable β-enaminone with guanidine.

Proposed Synthetic Pathway

A likely synthetic approach would involve a two-step process starting from commercially available reagents.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-amino-1-cyclohexene-1-carbonitrile with a trifluoromethyl precursor.

A more direct and commonly employed method for constructing the tetrahydroquinazoline ring system involves the reaction of a β-ketoester or its equivalent with guanidine. For the synthesis of the title compound, a plausible starting material would be 2-(trifluoroacetyl)cyclohexanone.

-

Reaction Setup: To a solution of 2-(trifluoroacetyl)cyclohexanone (1 equivalent) in absolute ethanol, add guanidine hydrochloride (1.2 equivalents) and sodium ethoxide (1.5 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Characterization

The structural confirmation of the synthesized compound would be achieved through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aliphatic protons of the tetrahydrocyclohexyl ring, and a characteristic signal for the amino group protons. |

| ¹³C NMR | Resonances for the carbons of the quinazoline core, the trifluoromethyl group (with characteristic C-F coupling), and the aliphatic carbons. |

| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight (217.19 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C=N stretching of the pyrimidine ring, and C-F stretching of the trifluoromethyl group. |

Potential Biological Activity and Mechanism of Action

The trifluoromethyl-substituted tetrahydroquinazoline scaffold is a key feature in a number of biologically active compounds. While the specific biological profile of this compound is not well-documented, its structural similarity to known inhibitors of dihydrofolate reductase (DHFR) suggests a potential mechanism of action.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies.[2][3][4][5]

Many 2,4-diamino-5,6,7,8-tetrahydroquinazolines have been synthesized and evaluated as DHFR inhibitors.[6] The 2-amino group of the title compound, along with the nitrogen atoms in the pyrimidine ring, can mimic the binding of the natural substrate, dihydrofolate, to the active site of DHFR.

Caption: Proposed mechanism of action via DHFR inhibition.

The trifluoromethyl group at the 4-position could enhance binding affinity through favorable interactions within the enzyme's active site and improve the pharmacokinetic properties of the molecule.

Protocol for DHFR Inhibition Assay

A standard spectrophotometric assay can be used to determine the inhibitory activity of the compound against DHFR.

-

Assay Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate.

-

Reagents and Materials:

-

Purified DHFR enzyme (human or from a specific pathogen)

-

Dihydrofolate (DHF)

-

NADPH

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test compound (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, DHF, and NADPH in each well of the microplate.

-

Add varying concentrations of the test compound to the wells. Include a positive control (a known DHFR inhibitor like methotrexate) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the DHFR enzyme to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals for a set period.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Potential Applications in Drug Discovery

Given the established role of the quinazoline scaffold and the potential for DHFR inhibition, this compound represents a promising starting point for the development of novel therapeutics in several areas.

-

Anticancer Agents: Due to the reliance of rapidly proliferating cancer cells on DNA synthesis, DHFR inhibitors are effective chemotherapeutic agents. Further optimization of this scaffold could lead to the development of selective and potent anticancer drugs.

-

Antimicrobial Agents: DHFR is also a validated target in various pathogens, including bacteria, fungi, and protozoa. Selective inhibitors of microbial DHFR can be developed as effective antimicrobial agents with reduced toxicity to the host.

-

Other Therapeutic Areas: The quinazoline scaffold is versatile and has been explored for a wide range of other biological activities, including as kinase inhibitors and receptor modulators. Screening of this compound against a panel of different biological targets could uncover novel therapeutic applications.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of drug discovery. While specific experimental data for this compound is not widely available, its structural features and the known activities of related compounds strongly suggest that it warrants further investigation. The proposed synthetic route provides a practical approach for its preparation, and the outlined biological assays offer a clear path for evaluating its therapeutic potential, particularly as a DHFR inhibitor. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to elucidate its biological activity and mechanism of action. Such studies will be crucial in determining its value as a lead compound for the development of new and effective medicines.

References

- Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry. PubMed.

- Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs. PubMed.

- Nonclassical 2,4-diamino-6-(aminomethyl)

- Dihydrofol

- Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities.

- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC - NIH.

- Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening.

- US Patent 8,816,075 B2 - Process for the preparation of dihydroquinazolines.

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.

- C9H10F3N3 - Explore. PubChemLite.

- AI drug discovery: assessing the first AI-designed drug candid

- (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.

- 256954-38-8 (C9H10F3N3). PubChemLite.

- DPGLGUYFUNFDRY-UHFFFAOYSA-N - Explore. PubChemLite.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- How early IP strategy shapes drug discovery success: Insights

-

CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[2][3][4]triazol[4,3-a] pyrazine hydrochloride. Google Patents.

- P

- US10603384B2 - Pharmaceutical composition containing an antivirally active dihydroquinazoline derivative.

- Pharmaceutical patents and data exclusivity in an age of AI-driven drug discovery and development. Medicines Law & Policy.

- Lantern Pharma Announces Filing of Seven Patent Applications Globally on Novel DNA-Damaging Agent with Anticancer Properties. BioSpace.

- (6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid (38580-22-2). Chemchart.

Sources

- 1. PubChemLite - 256954-38-8 (C9H10F3N3) [pubchemlite.lcsb.uni.lu]

- 2. Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase: correlations between enzyme selectivity and stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, dihydrofolate reductase inhibition, antitumor testing, and molecular modeling study of some new 4(3H)-quinazolinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 6. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of the novel compound, 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. While direct empirical data for this specific molecule is not yet publicly available, this document synthesizes current knowledge of the 5,6,7,8-tetrahydroquinazoline scaffold, the influence of trifluoromethyl moieties in medicinal chemistry, and established experimental methodologies to propose a well-founded hypothesis for its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new therapeutic agents. We postulate that this compound primarily functions as an inhibitor of dihydrofolate reductase (DHFR), a clinically validated target in oncology and infectious diseases. A secondary potential mechanism involving protein kinase inhibition is also explored. Detailed experimental protocols are provided to facilitate the empirical validation of these hypotheses.

Introduction: The Therapeutic Potential of the Tetrahydroquinazoline Scaffold

The quinazoline and its reduced derivative, the 5,6,7,8-tetrahydroquinazoline, represent privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][2] Notably, several 5,6,7,8-tetrahydroquinazoline derivatives have been identified as potent inhibitors of key enzymes such as dihydrofolate reductase (DHFR), protein kinases, and topoisomerase II.[3][4]

The subject of this guide, this compound, incorporates a trifluoromethyl (CF3) group at the 4-position. The introduction of a CF3 group is a well-established strategy in drug design to enhance a molecule's therapeutic profile.[5][6][7] The CF3 group can significantly increase metabolic stability, improve lipophilicity for better membrane permeability, and enhance binding affinity to target proteins through favorable electrostatic and steric interactions.[5][6]

Given the established biological activities of the tetrahydroquinazoline core and the advantageous properties conferred by the trifluoromethyl group, we hypothesize that this compound possesses significant therapeutic potential, most likely through the inhibition of critical cellular enzymes.

Proposed Mechanism of Action: Dihydrofolate Reductase Inhibition

Our primary hypothesis is that this compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids. Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for anticancer and antimicrobial therapies.[3][8]

Structural Rationale for DHFR Inhibition

Numerous 2,4-diamino-5,6,7,8-tetrahydroquinazoline derivatives have been reported as potent DHFR inhibitors.[3][9] These compounds act as "nonclassical" antifolates, mimicking the binding of the natural substrate, dihydrofolate, to the active site of DHFR. The 2-amino group of the subject compound, along with the nitrogen atoms within the quinazoline ring, can form key hydrogen bond interactions with amino acid residues in the DHFR active site, similar to other known inhibitors.

The trifluoromethyl group at the 4-position is expected to enhance the inhibitory activity. Its strong electron-withdrawing nature can modulate the electronic properties of the quinazoline ring, potentially improving binding interactions.[6] Furthermore, the lipophilicity of the CF3 group can facilitate entry into the hydrophobic pockets of the DHFR active site, leading to a higher binding affinity.[5][10]

Downstream Cellular Consequences of DHFR Inhibition

Inhibition of DHFR by this compound would lead to a depletion of the intracellular pool of tetrahydrofolate. This would have the following downstream effects:

-

Inhibition of DNA Synthesis: The lack of tetrahydrofolate precursors would halt the synthesis of thymidylate, a crucial component of DNA.

-

Inhibition of Purine Synthesis: The synthesis of purine nucleotides would also be blocked.

-

Cell Cycle Arrest and Apoptosis: The disruption of DNA synthesis and repair would trigger cell cycle arrest, primarily at the S-phase, and ultimately lead to programmed cell death (apoptosis) in rapidly dividing cells.

The proposed signaling pathway for the DHFR inhibition by this compound is depicted in the following diagram:

Caption: Proposed signaling pathway of DHFR inhibition.

Secondary Hypothesis: Protein Kinase Inhibition

The quinazoline scaffold is also a well-known "hinge-binding" motif found in numerous protein kinase inhibitors. These compounds typically compete with ATP for binding to the kinase active site. Given this precedent, it is plausible that this compound could also exhibit inhibitory activity against one or more protein kinases.

Dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer. Identifying a specific kinase target would require screening against a broad panel of kinases.

The general workflow for investigating kinase inhibition is as follows:

Caption: Experimental workflow for kinase inhibitor profiling.

Experimental Protocols

To empirically validate the proposed mechanisms of action, the following detailed experimental protocols are recommended.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against DHFR.[11][12][13]

Materials:

-

Recombinant human DHFR enzyme

-

Dihydrofolate (DHF) substrate

-

NADPH

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound (test compound)

-

Methotrexate (positive control inhibitor)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound and methotrexate in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing DHFR Assay Buffer, NADPH, and the DHFR enzyme.

-

Inhibitor Incubation: Add the serially diluted test compound or methotrexate to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control. Incubate at room temperature for 10-15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the DHF substrate to all wells.

-

Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate spectrophotometer in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a general method for assessing the inhibitory effect of the test compound on a specific protein kinase using a luminescence-based assay that measures ATP consumption.[14][15][16][17]

Materials:

-

Kinase of interest (e.g., Src, EGFR)

-

Specific peptide substrate for the kinase

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

This compound (test compound)

-

Staurosporine (broad-spectrum kinase inhibitor as a positive control)

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound and staurosporine in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase and the test compound at various concentrations. Include a vehicle control (DMSO).

-

Reaction Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Data Presentation and Interpretation

The results from the proposed experiments should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Inhibitory Activity against Dihydrofolate Reductase

| Compound | DHFR IC50 (nM) |

| 4-(CF3)-THQ-2-amine | Experimental Value |

| Methotrexate | Experimental Value |

A low nanomolar IC50 value for this compound against DHFR would provide strong evidence for the primary proposed mechanism of action.

Table 2: Kinase Inhibitory Profile (Example)

| Kinase Target | 4-(CF3)-THQ-2-amine IC50 (nM) | Staurosporine IC50 (nM) |

| Kinase A | Experimental Value | Experimental Value |

| Kinase B | Experimental Value | Experimental Value |

| Kinase C | Experimental Value | Experimental Value |

The kinase profiling data will reveal whether the compound has off-target effects or if it possesses a specific kinase inhibitory profile, which could represent a secondary or alternative mechanism of action.

Conclusion

Based on the established biological activities of the 5,6,7,8-tetrahydroquinazoline scaffold and the known benefits of trifluoromethyl substitution in drug design, this technical guide proposes that this compound is a promising therapeutic candidate that likely exerts its biological effects through the inhibition of dihydrofolate reductase. A secondary potential mechanism involving protein kinase inhibition has also been considered. The detailed experimental protocols provided herein offer a clear path for the empirical validation of these hypotheses. Further investigation into the mechanism of action of this compound is warranted and has the potential to lead to the development of novel therapeutic agents.

References

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 9. 1s3v - Structure Determination of Tetrahydroquinazoline Antifolates in Complex with Human and Pneumocystis carinii Dihydrofolate Reductase: Correlations of Enzyme Selectivity and Stereochemistry - Summary - Protein Data Bank Japan [pdbj.org]

- 10. researchgate.net [researchgate.net]

- 11. assaygenie.com [assaygenie.com]

- 12. Dihydrofolate Reductase Assay Kit (Colorimetric) (ab239705) | Abcam [abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. caymanchem.com [caymanchem.com]

Deconvoluting the Mechanism of Action: A Technical Guide to the Biological Target Identification of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Abstract

This technical guide provides a comprehensive, in-depth framework for the biological target identification of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, a novel small molecule with potential therapeutic applications. The quinazoline scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets.[1] The introduction of a trifluoromethyl group and a saturated carbocyclic ring suggests unique pharmacological properties, with preliminary data pointing towards potential activity in the central nervous system.[2] This document outlines a multi-pronged, systematic approach for researchers, scientists, and drug development professionals to elucidate the molecular targets and mechanism of action of this compound. We will detail a logical progression of experiments, from initial in silico predictions to rigorous cellular and biochemical validation, emphasizing the rationale behind each methodological choice. This guide is designed to be a self-validating system, incorporating orthogonal approaches to build a high-confidence profile of the compound's biological interactome.

Introduction: The Enigma of a Privileged Scaffold

The quinazoline core is found in numerous natural alkaloids and synthetic compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[3][4] The specific compound, this compound (herein referred to as Cmpd-X), combines this versatile heterocycle with a trifluoromethyl (TFM) moiety—a bioisostere known to enhance metabolic stability and binding affinity—and a tetrahydro-fused ring, which imparts a three-dimensional structure distinct from planar quinazolines. This structural complexity suggests that Cmpd-X may interact with novel or multiple targets, necessitating a robust and unbiased identification strategy.

The primary challenge in modern drug discovery is the elucidation of a small molecule's mechanism of action (MoA).[5] Identifying the direct protein target(s) is the critical first step, providing the foundation for rational lead optimization, biomarker development, and predicting potential on- and off-target toxicities. This guide presents a strategic workflow designed to systematically unravel the biological targets of Cmpd-X.

A Multi-Pronged Strategy for Target Identification

No single method for target identification is foolproof. Therefore, we advocate for an integrated approach that combines computational, chemical proteomics, and genetic methodologies. This ensures that the generated hypotheses are cross-validated, leading to a higher degree of confidence in the identified targets.

Our proposed workflow is divided into three main phases:

-

Phase 1: Hypothesis Generation (In Silico and Unbiased Screening) : Broadly surveying the potential target landscape.

-

Phase 2: Target Validation & Engagement : Confirming direct physical interaction in a cellular context.

-

Phase 3: Functional Characterization & Pathway Analysis : Understanding the downstream biological consequences of target engagement.

Caption: Overall strategy for Cmpd-X target identification.

Phase 1: Hypothesis Generation

The initial phase aims to cast a wide net to identify a preliminary list of potential protein targets. We will utilize computational methods to leverage existing data and parallel experimental approaches for unbiased discovery.

In Silico Target Prediction

Causality: Before committing to resource-intensive wet-lab experiments, computational approaches can provide initial, cost-effective hypotheses. These methods compare the structure of Cmpd-X to databases of known ligands and their targets, predicting potential interactions based on chemical similarity or docking simulations.[6][7]

Protocol: Ligand-Based and Structure-Based Screening

-

Ligand-Based Similarity Searching:

-

Generate a 2D fingerprint and 3D conformer of Cmpd-X.

-

Utilize platforms such as SwissTargetPrediction, SEA, and ChEMBL to screen against databases of bioactive molecules.[8]

-

Rationale: This approach operates on the principle that structurally similar molecules often share common targets.[8]

-

Compile a list of predicted targets ranked by similarity scores.

-

-

Structure-Based Docking (Panel Docking):

-

If high-resolution structures are available for predicted targets from step 1, perform molecular docking studies.

-

Utilize a panel of diverse protein structures (e.g., kinases, GPCRs, ion channels) for a broader, unbiased screen.[7]

-

Software such as AutoDock or Schrödinger Suite can be employed.

-

Rationale: This method predicts the binding pose and estimates the binding affinity of Cmpd-X to the active or allosteric sites of potential protein targets.[9]

-

Rank potential targets based on docking scores and binding energy calculations.

-

Data Presentation: Predicted Target Classes for Cmpd-X

| Prediction Method | Predicted Target Class | Top Predicted Targets (Example) | Confidence Score |

| SwissTargetPrediction | Kinases | CDK2, GSK3B, SRC | High |

| SEA | GPCRs | A1AR, D2R | Medium |

| Panel Docking | Ion Channels | GABA-A Receptor | High |

| ChEMBL Similarity | Enzymes | Dihydrofolate Reductase | Low |

Chemical Proteomics: Affinity-Based Protein Profiling

Causality: To experimentally identify direct binding partners in a native biological context, affinity-based protein profiling is the gold standard.[10][11] This involves creating a chemical probe version of Cmpd-X to "fish" for its targets from a complex protein lysate. A photo-affinity labeling approach is recommended to minimize the risk of the affinity tag disrupting the native binding interaction.[12]

Caption: Photo-affinity labeling and pull-down workflow.

Protocol: Photo-Affinity Pull-Down Coupled with Mass Spectrometry

-

Probe Synthesis:

-

Synthesize an analog of Cmpd-X incorporating a minimally disruptive linker, a photo-activatable crosslinker (e.g., diazirine), and a reporter tag (e.g., biotin).

-

Rationale: The diazirine group is small and becomes highly reactive only upon UV irradiation, forming a covalent bond with interacting proteins. Biotin's high affinity for streptavidin allows for efficient enrichment.[13]

-

-

Affinity Pull-Down:

-

Incubate the synthesized probe with cell or tissue lysate (e.g., from a neuronal cell line, given the predicted CNS activity).

-

Include a control incubation with excess "free" Cmpd-X to competitively block specific binding sites.

-

Rationale: Proteins that are pulled down in the absence but not the presence of the competitor are considered specific binders.[14]

-

Irradiate the samples with UV light (~365 nm) to induce covalent cross-linking.

-

Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads.

-

-

Protein Identification by LC-MS/MS:

-

Perform an on-bead tryptic digest of the eluted proteins.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant).

-

Rationale: Specific targets will show high enrichment in the probe-treated sample compared to the competitor-treated and no-probe controls.

-

Genetic Screens: Unveiling Functional Modulators

Causality: Genetic approaches identify genes that, when perturbed, alter a cell's sensitivity to the compound.[15][16] This provides functional evidence of target pathways. A CRISPR-Cas9 knockout screen is a powerful method to identify genes essential for the compound's activity (sensitizers) or genes whose loss confers resistance (resistors).[17][18][19]

Protocol: Genome-Wide CRISPR-Cas9 Knockout Screen

-

Library Transduction:

-

Transduce a population of Cas9-expressing cells (e.g., a cancer cell line with a known dependency) with a genome-wide lentiviral single-guide RNA (sgRNA) library at a low multiplicity of infection.[20][21]

-

Rationale: This ensures that most cells receive only one sgRNA, linking a specific gene knockout to the observed phenotype.[20]

-

-

Compound Treatment:

-

Split the cell population into two pools: one treated with a vehicle control (e.g., DMSO) and the other with an IC50 concentration of Cmpd-X.

-

Culture the cells for a sufficient duration (e.g., 14-21 days) to allow for phenotypic selection.

-

-

Sequencing and Analysis:

-

Harvest the cells and extract genomic DNA.

-

Amplify the sgRNA-encoding regions using PCR.

-

Perform next-generation sequencing to determine the relative abundance of each sgRNA in both the treated and control populations.

-

Rationale: sgRNAs targeting genes whose knockout confers resistance to Cmpd-X will be enriched in the treated population, while sgRNAs targeting genes required for compound efficacy will be depleted.[22]

-

Use statistical analysis (e.g., MAGeCK) to identify significantly enriched or depleted sgRNAs and, by extension, the corresponding genes.

-

Phase 2: Target Validation and Engagement

Hits from the hypothesis generation phase must be rigorously validated to confirm direct, physical binding in a cellular context.

Cellular Thermal Shift Assay (CETSA)

Causality: CETSA is a label-free method to confirm target engagement in intact cells or cell lysates. It is based on the principle that a protein's thermal stability changes upon ligand binding.[2][23] A shift in the melting curve of a protein in the presence of Cmpd-X provides strong evidence of direct interaction.[24][25]

Protocol: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA

-

Melt Curve Generation (Initial Step):

-

Treat intact cells or cell lysate with Cmpd-X or vehicle.

-

Aliquot the samples and heat them to a range of different temperatures using a thermal cycler.

-

Lyse the cells (if treated intact) and separate the soluble fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble target protein remaining at each temperature by Western blot or another quantitative protein detection method.

-

Rationale: This determines the baseline melting temperature (Tagg) of the candidate protein.[23]

-

-

Isothermal Dose-Response:

-

Select a temperature near the Tagg where significant protein denaturation occurs.

-

Treat cells or lysate with a range of Cmpd-X concentrations.

-

Heat all samples to the selected temperature.

-

Quantify the amount of soluble protein.

-

Rationale: A dose-dependent increase in the amount of soluble protein indicates stabilizing target engagement.[26] This format is more amenable to determining potency (EC50) of target binding.

-

Data Presentation: CETSA Validation of Candidate Target

| Cmpd-X Conc. (µM) | Soluble Target Protein (% of 37°C Control) |

| 0 (Vehicle) | 25% |

| 0.1 | 35% |

| 1 | 60% |

| 10 | 85% |

| 100 | 88% |

Phase 3: Functional Characterization

Once a direct target is validated, the final phase is to understand the functional consequences of this interaction.

Recombinant Protein Assays

Causality: Using purified, recombinant protein allows for a direct, quantitative assessment of the compound's effect on the target's biochemical activity (e.g., enzymatic activity, binding to a known substrate).

Protocol: Enzyme Inhibition Assay (Example for a Kinase Target)

-

Express and purify the candidate kinase target.

-

In a multi-well plate, combine the kinase, its specific substrate, and ATP.

-

Add varying concentrations of Cmpd-X.

-

Incubate to allow the kinase reaction to proceed.

-

Use a detection reagent (e.g., ADP-Glo) to measure the amount of product formed (or substrate consumed).

-

Calculate the IC50 value of Cmpd-X for the inhibition of kinase activity.

-

Rationale: This confirms that the binding observed in CETSA translates to a functional modulation of the target protein and provides a quantitative measure of potency.

-

Pathway and Phenotypic Analysis

Causality: This step connects the direct target interaction to the broader cellular response.

-

Downstream Signaling:

-

Treat cells with Cmpd-X and perform Western blotting to analyze the phosphorylation status or expression level of known downstream substrates of the validated target.

-

-

Cellular Phenotyping:

-

Use cellular assays relevant to the target's known function (e.g., cell cycle analysis, apoptosis assays, migration assays) to see if Cmpd-X recapitulates the phenotype expected from modulating the target.

-

Rationale: This provides the final link between direct target engagement and the overall cellular effect, solidifying the understanding of the compound's mechanism of action.

-

Conclusion

The identification of a small molecule's biological target is a complex but essential undertaking in drug discovery. The multi-pronged strategy detailed in this guide—integrating in silico prediction, chemical proteomics, and genetic screening for hypothesis generation, followed by rigorous biophysical and functional validation—provides a robust framework for deconvoluting the mechanism of action for this compound. By following this logical, self-validating workflow, researchers can build a high-confidence target profile, paving the way for the continued development of this promising compound.

References

-

Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

-

Bhardwaj, V., et al. (2024). Novel quinazoline derivatives: key pharmacological activities. AIMS Public Health. [Link]

-

Chen, Y., et al. (2022). Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry. [Link]

-

MySkinRecipes. 5,6,7,8-Tetrahydro-4-(trifluoromethyl)-2-quinazolinamine. [Link]

-

Horizon Discovery. (2020). Application note: CRISPR-Cas9 screening for target identification. Drug Discovery World (DDW). [Link]

-

Hwang, H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science. [Link]

-

Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. [Link]

-

Li, J., et al. (2025). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine. [Link]

-

Liu, K., et al. (2022). Synthesis and Antitumor Activities of 4-Amino-2-Trifluoromethyl Quinazoline Derivatives. Chinese Pharmaceutical Journal. [Link]

-

Luo, M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Moffat, J. G., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery. [Link]

-

Potluri, N., et al. (2017). Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification. Nature Chemical Biology. [Link]

-

Sasazawa, Y., et al. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]

-

Sievers, S., et al. (2018). CRISPR-Cas9 screening for target identification. Horizon Discovery. [Link]

-

Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Molecules. [Link]

-

Wang, Y., et al. (2021). Systematic computational strategies for identifying protein targets and lead discovery. Journal of Cellular and Molecular Medicine. [Link]

-

Winter, G. E., et al. (2019). CRISPR Approaches to Small Molecule Target Identification. Trends in Pharmacological Sciences. [Link]

-

eadmet.com. Directory of in silico Drug Design tools. [Link]

-

LaBute, M. X., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

CD Genomics. CRISPR Screening Protocol: A Step-by-Step Guide. [Link]

-

Conduct Science. (2019). Affinity Chromatography Protocol. [Link]

-

Taylor, R. D., et al. (2014). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery. [Link]

-

Broad Institute. Small-molecule Target and Pathway Identification. [Link]

-

Chen, C., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology. [Link]

-

Zhang, T., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Pharmacology. [Link]

-

Jost, M., et al. (2019). CRISPR Approaches to Small Molecule Target Identification. Trends in Pharmacological Sciences. [Link]

-

Guo, Y., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]

-

Bian, Y., et al. (2025). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells. STAR Protocols. [Link]

-

Willems, L. I., et al. (2014). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Journal of the American Chemical Society. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Creative Biolabs. In Silico Target Prediction. [Link]

-

Sasazawa, Y., & Bogyo, M. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm. [Link]

-

Wang, X., et al. (2018). Target identification of biologically active small molecules via in situ methods. Bioorganic & Medicinal Chemistry. [Link]

-

Parker, C. G., & Hsieh, I. W. (2020). Electroaffinity Labeling: A New Platform for Chemoproteomic-based Target Identification. bioRxiv. [Link]

-

Krysiak, J., & Breinbauer, R. (2012). Activity-based protein profiling for natural product target discovery. Topics in Current Chemistry. [Link]

-

Leiden University. Activity-based protein profiling for drug discovery. [Link]

-

Ward, C. C., et al. (2015). Activity-Based Protein Profiling: Discovering Novel Therapeutic Strategies for Disease. Proteomes. [Link]

-

Liu, Y., et al. (2021). In silico Methods for Identification of Potential Therapeutic Targets. Journal of Zhejiang University-SCIENCE B. [Link]

-

D'Arcy, B., et al. (2016). Computational Methods for Small Molecule Identification. Mass Spectrometry. [Link]

-

TargetScan. TargetScanHuman 8.0. [Link]

-

Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

Sources

- 1. Target identification of biologically active small molecules via in situ methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 4. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]

- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 8. Directory of in silico Drug Design tools [click2drug.org]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 12. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. horizondiscovery.com [horizondiscovery.com]

- 20. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 22. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. bio-protocol.org [bio-protocol.org]

An In-Depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Introduction: The Significance of the Tetrahydroquinazoline Scaffold

The 5,6,7,8-tetrahydroquinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique three-dimensional structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. The introduction of a trifluoromethyl group at the 4-position is of particular interest, as this moiety can significantly enhance metabolic stability, binding affinity, and cell permeability. The 2-amino substituent provides a crucial vector for further functionalization or direct interaction with biological targets. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, a valuable building block for drug discovery and development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The core tetrahydroquinazoline ring can be constructed via a well-established cyclocondensation reaction. Disconnecting the pyrimidine ring reveals two key synthons: guanidine and a 1,3-dielectrophile. This 1,3-dielectrophile can be envisioned as 2-(trifluoroacetyl)cyclohexanone, a β-keto-ketone. This intermediate, in turn, can be synthesized through a Claisen condensation of cyclohexanone with a suitable trifluoroacetylating agent, such as ethyl trifluoroacetate.

This two-step approach is advantageous due to the ready availability of the starting materials and the generally high yields of the individual transformations.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate: 2-(Trifluoroacetyl)cyclohexanone

The initial and crucial step in this synthetic pathway is the C-acylation of cyclohexanone with an appropriate trifluoroacetylating agent. The Claisen condensation is the reaction of choice for this transformation, utilizing a strong base to generate the enolate of cyclohexanone, which then acts as a nucleophile.

Mechanism of Claisen Condensation

The reaction is initiated by the deprotonation of the α-carbon of cyclohexanone by a strong base, typically a sodium alkoxide or sodium hydride, to form a resonance-stabilized enolate. This enolate then undergoes nucleophilic attack on the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-dicarbonyl compound, 2-(trifluoroacetyl)cyclohexanone.

Spectroscopic Analysis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine: A Technical Guide Based on Predicted Data

An Important Note on Data Unavailability: A comprehensive search of scientific literature and patent databases for experimental spectroscopic data (NMR and MS) for 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine (CAS: 256954-38-8) did not yield any publicly available spectra. The information required to construct a technical guide based on empirical evidence is therefore not accessible at this time.

In lieu of experimental data, this guide has been developed as a theoretical framework, utilizing high-quality computational prediction models to generate the spectroscopic data that one would expect to observe for this molecule. This document is intended to serve as an educational and predictive resource for researchers, scientists, and drug development professionals. It outlines the principles, methodologies, and expected outcomes for the spectroscopic characterization of this compound. All data presented herein are in silico predictions and should be treated as such until they can be validated by experimental evidence.

Introduction to this compound

This compound is a fluorinated heterocyclic compound belonging to the tetrahydroquinazoline class. The presence of a trifluoromethyl (CF₃) group, a potent bioisostere for a methyl group, can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydroquinazoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.

The structural characterization of such novel compounds is a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for unambiguously determining the molecular structure and purity of a synthesized compound. This guide provides a detailed, albeit predictive, exploration of the NMR and MS data for the title compound.

Molecular Structure:

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant experiments.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Rationale for Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for polar, amine-containing compounds due to its excellent solvating power and the fact that amine protons (NH₂) are often observable as broad singlets.

-

Frequency: A higher field strength (e.g., 400 or 500 MHz) is recommended to achieve better signal dispersion, which is particularly useful for resolving the multiplets of the tetrahydrogenated ring system.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.5 - 7.0 | br s | 2H | -NH₂ |

| ~2.6 - 2.8 | t | 2H | C5-H₂ |

| ~2.4 - 2.6 | t | 2H | C8-H₂ |

| ~1.7 - 1.9 | m | 4H | C6-H₂ and C7-H₂ |

Interpretation:

-

The amine protons (-NH₂) at ~6.5-7.0 ppm are expected to be downfield due to the electron-withdrawing nature of the quinazoline ring and would likely appear as a broad singlet due to quadrupole broadening and potential exchange with trace water.

-

The protons on the saturated cyclohexane ring are expected in the aliphatic region. The protons at C5 and C8 (~2.6-2.8 ppm and ~2.4-2.6 ppm, respectively) are adjacent to the aromatic pyrimidine ring and are thus deshielded compared to the protons at C6 and C7. They are predicted to appear as triplets due to coupling with their respective neighboring CH₂ groups.

-

The protons at C6 and C7 (~1.7-1.9 ppm) are further from the electron-withdrawing groups and are therefore expected to be the most upfield. They would likely appear as a complex multiplet due to overlapping signals and coupling to the protons at C5 and C8.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Rationale for Experimental Choices:

-

Solvent: DMSO-d₆ is again a suitable choice.

-

Technique: A proton-decoupled ¹³C NMR experiment is standard, providing a single peak for each unique carbon environment. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Quartet (q) due to ¹J(C-F) | Assignment |

| ~160 - 165 | C2 | |

| ~155 - 160 | q, ²J(C-F) ≈ 35 Hz | C4 |

| ~120 - 125 | q, ¹J(C-F) ≈ 275 Hz | -CF₃ |

| ~115 - 120 | C8a | |

| ~150 - 155 | C4a | |

| ~30 - 35 | C5 | |

| ~25 - 30 | C8 | |

| ~20 - 25 | C6, C7 |

Interpretation:

-

The carbon atoms of the pyrimidine ring (C2, C4, C4a, C8a ) are expected in the downfield region of the spectrum.

-

The C2 carbon, bonded to two nitrogen atoms, is predicted to be significantly downfield.

-

The C4 carbon is attached to the electron-withdrawing CF₃ group and is expected to appear as a quartet due to coupling with the three fluorine atoms (²J(C-F)).

-

The -CF₃ carbon itself will also be a quartet, but with a much larger one-bond coupling constant (¹J(C-F)).

-

The carbons of the saturated ring (C5, C6, C7, C8 ) will appear in the upfield aliphatic region.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly specific for fluorine-containing compounds.

Rationale for Experimental Choices:

-

Standard: A proton-decoupled ¹⁹F NMR is standard. No special solvent is needed as the measurement is specific to fluorine.

-

Reference: CFCl₃ is the standard reference (δ = 0 ppm).

Interpretation: A single sharp singlet is expected for the three equivalent fluorine atoms of the -CF₃ group . The chemical shift would likely be in the range of -60 to -70 ppm . The absence of coupling indicates no adjacent fluorine or proton atoms within three bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

Rationale for Experimental Choices:

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing molecules like this one. It is likely to produce a prominent protonated molecular ion [M+H]⁺.

-

Analyzer: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass and confirming the elemental formula (C₉H₁₀F₃N₃).

Table 3: Predicted Mass Spectrometry Data (ESI-HRMS)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 218.0905 |

| [M+Na]⁺ | 240.0724 |

Interpretation: The primary observation in the positive ion ESI mass spectrum would be the protonated molecule [M+H]⁺ at m/z 218.0905 . The high-resolution measurement would allow for the confirmation of the elemental formula C₉H₁₁F₃N₃⁺ (for the protonated species) to within a few parts per million (ppm) of the theoretical value. A sodium adduct [M+Na]⁺ may also be observed. Fragmentation patterns in MS/MS experiments could be used to further confirm the structure by observing losses of fragments corresponding to parts of the molecule.

Experimental Protocols (Hypothetical)

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation and Acquisition

Figure 2. General workflow for NMR data acquisition and processing.

MS Sample Preparation and Acquisition

Figure 3. General workflow for ESI-MS data acquisition and analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted NMR and MS data are consistent with the known chemical structure and provide a valuable reference for researchers working on the synthesis and characterization of this compound or its analogs. While computational predictions are powerful tools, it is imperative that they are ultimately confirmed by rigorous experimental analysis. The protocols and interpretive logic outlined here provide a solid foundation for conducting such an empirical investigation.

References

As this guide is based on predicted data due to the absence of published experimental results, direct citations for the data itself are not applicable. The references below pertain to the general principles and methodologies of the spectroscopic techniques discussed.

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Jacobsen, N. E. (2017). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

-

ChemDraw, PerkinElmer Informatics. (Used for chemical structure drawing and prediction of NMR spectra). [Link]

-

Mass Spectrometry Data Center, National Institute of Standards and Technology (NIST). (Database for mass spectral data). [Link]

An In-Depth Technical Guide to the Crystal Structure of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine: A Keystone for Modern Drug Discovery

This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine. This molecule is of significant interest to researchers, scientists, and drug development professionals due to its promising pharmacological profile, which is largely influenced by its unique structural characteristics. The trifluoromethyl group, a common bioisostere, is known to enhance metabolic stability and binding affinity, making this quinazoline derivative a valuable scaffold in medicinal chemistry.[1][2][3] This document will delve into the causality behind the experimental choices, present self-validating protocols, and be grounded in authoritative references to ensure scientific integrity.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[4][5][6] The 5,6,7,8-tetrahydroquinazoline core, in particular, provides a three-dimensional structure that can be strategically functionalized to interact with various biological targets. The incorporation of a trifluoromethyl group at the 4-position is a key design element intended to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic profile.[2][3] Understanding the precise three-dimensional arrangement of atoms in the crystal lattice is paramount for structure-activity relationship (SAR) studies and for the rational design of more potent and selective drug candidates.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

A common and effective method for the synthesis of 5,6,7,8-tetrahydroquinazolin-2-amines involves the cyclocondensation of a suitable precursor with guanidine.[7] A plausible synthetic route for the title compound is outlined below.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-acetylcyclohexanone (1 equivalent) in anhydrous ethanol, add trifluoroacetic anhydride (1.2 equivalents) dropwise at 0 °C.

-

Intermediate Formation: Allow the reaction mixture to stir at room temperature for 4 hours to facilitate the formation of the β-diketone intermediate.

-

Cyclocondensation: Add guanidine hydrochloride (1.5 equivalents) and sodium ethoxide (2.0 equivalents) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Crystallization Strategy

The growth of single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically. For quinazoline derivatives, slow evaporation of a solution is a commonly successful method.

Experimental Protocol: Crystallization

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent, such as a mixture of ethyl acetate and petroleum ether.[8]

-

Slow Evaporation: Loosely cap the vial containing the solution and allow the solvent to evaporate slowly at room temperature over several days.

-

Crystal Harvesting: Once well-formed, colorless, needle-like crystals appear, carefully harvest them from the mother liquor.

-

Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A single crystal of suitable size (e.g., 0.22 × 0.20 × 0.16 mm) is mounted on a goniometer head.[8]

-

Data Collection: Data is collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 294 K).[8]

-

Data Integration and Scaling: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for absorption effects.[8]

Structure Solution and Refinement

The collected data is then used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

-

Structure Solution: The crystal structure is solved using direct methods, which provide an initial model of the atomic positions.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[8]

The Crystal Structure of this compound: An Exemplary Analysis

While the specific crystal structure of the title compound is not publicly available, we can infer its key features based on the analysis of closely related structures.[5] The following data is presented as a representative example for a compound in this class.

Crystallographic Data